

Solubility and stability of 2-Methyl-2-morpholinopropan-1-amine

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Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropan-1-amine

Cat. No.: B183984

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An In-depth Technical Guide on the Solubility and Stability of **2-Methyl-2-morpholinopropan-1-amine**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and expected solubility and stability characteristics of **2-Methyl-2-morpholinopropan-1-amine** (CAS No: 173336-43-1). Due to the limited availability of specific experimental data in public literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility and stability of aminomorpholine derivatives. These methodologies are presented to empower researchers to conduct their own empirical assessments. Visual workflows for these experimental procedures are provided to ensure clarity and reproducibility.

Introduction

2-Methyl-2-morpholinopropan-1-amine is a substituted morpholine derivative with potential applications as an intermediate in the synthesis of pharmaceutical compounds and in polymer chemistry.^[1] Its molecular structure, featuring a primary amine and a morpholine ring, suggests a unique combination of hydrophilicity and lipophilicity, which influences its behavior in various solvent systems and its stability under different environmental conditions. An understanding of

these properties is critical for its effective use in research and development, particularly in drug formulation and process chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-2-morpholinopropan-1-amine** is presented in Table 1. These data are compiled from publicly available databases and computational predictions.

Property	Value	Source
IUPAC Name	2-methyl-2-(morpholin-4-yl)propan-1-amine	PubChem
Synonyms	2-Methyl-2-morpholin-4-yl-propylamine, β,β -Dimethyl-4-morpholineethanamine	Smolecule[1]
CAS Number	173336-43-1	PubChem[2]
Molecular Formula	C ₈ H ₁₈ N ₂ O	PubChem[2]
Molecular Weight	158.24 g/mol	PubChem[2]
Predicted Boiling Point	225.8 \pm 20.0 °C	Smolecule[1]
Physical State	Liquid at standard conditions	Smolecule[1]
Hazard Classification	Skin Corrosion/Irritation, Category 1B	PubChem[2]

Solubility Profile

Quantitative solubility data for **2-Methyl-2-morpholinopropan-1-amine** is not extensively documented in publicly accessible literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of a primary amine and the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding with protic solvents, while the alkyl backbone provides some nonpolar character.

Table 2: Expected Solubility of **2-Methyl-2-morpholinopropan-1-amine**

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	The primary amine and morpholine heteroatoms can form strong hydrogen bonds with protic solvents.[1]
Polar Aprotic	Acetone, Acetonitrile, DMSO	High	The compound's polarity allows for favorable dipole-dipole interactions with these solvents.[1]
Nonpolar Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate	Some solubility is expected due to the lipophilic alkyl chain, but limited by the polar functional groups.[1]
Aromatic Hydrocarbons	Toluene, Benzene	Low	The significant polarity of the molecule limits its solubility in nonpolar aromatic solvents.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section outlines a standard procedure for determining the solubility of a compound like **2-Methyl-2-morpholinopropan-1-amine**.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

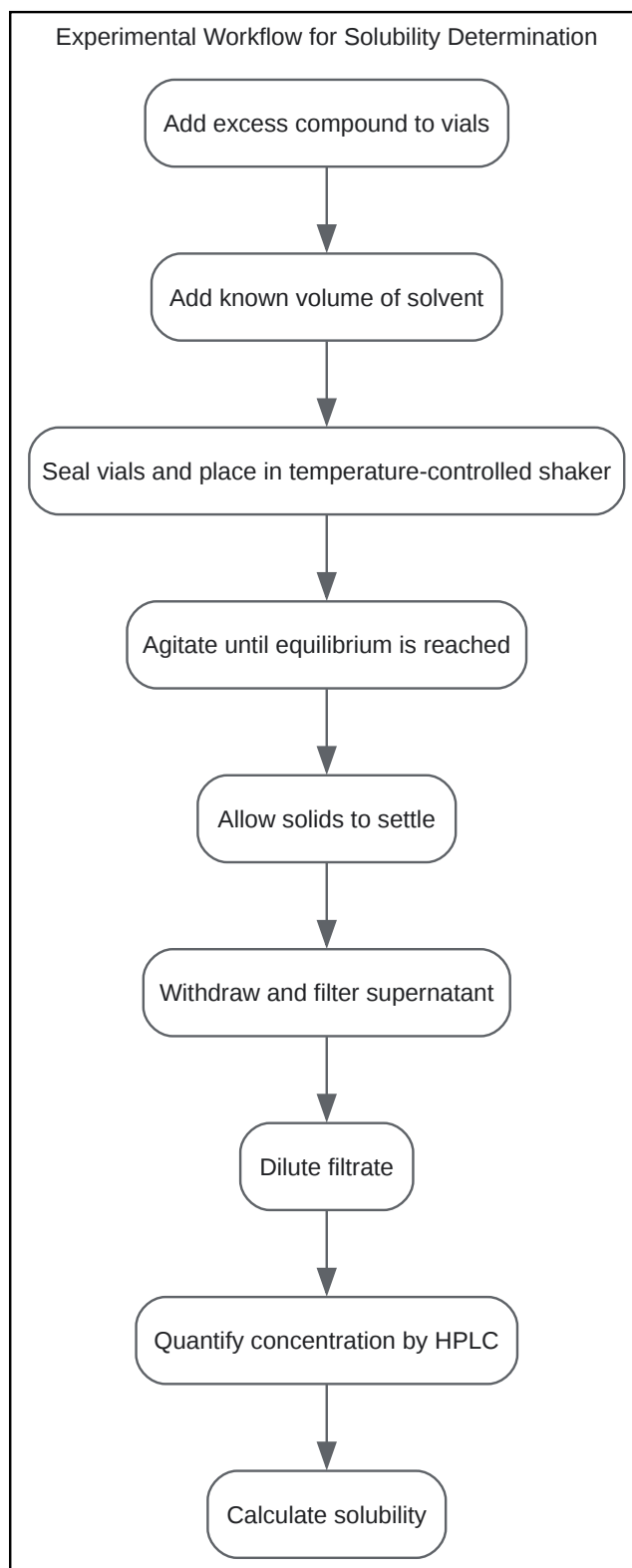
- **2-Methyl-2-morpholinopropan-1-amine**

- Selected solvents (e.g., water, ethanol, acetonitrile, etc.)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Pipettes and syringes
- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

- Add an excess amount of **2-Methyl-2-morpholinopropan-1-amine** to a series of vials.
- Add a known volume of each selected solvent to the respective vials.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
- Carefully withdraw a sample from the supernatant of each vial using a syringe.
- Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.
- Calculate the solubility in units such as mg/mL or mol/L.



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Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of **2-Methyl-2-morpholinopropan-1-amine** is a critical parameter for its storage, handling, and application. While specific stability data is scarce, it is known to be air-sensitive. [1] Amines, in general, can be susceptible to degradation through oxidation, and their stability can be influenced by pH, light, and temperature.

Table 3: Potential Stability Considerations for **2-Methyl-2-morpholinopropan-1-amine**

Condition	Potential for Degradation	Rationale
pH	Dependent	The primary amine can be protonated at low pH, which may alter its reactivity and degradation pathways. At high pH, the free base is more susceptible to oxidation.
Temperature	Susceptible	Elevated temperatures can accelerate oxidative degradation and other decomposition reactions.
Light	Possible	Photodegradation can occur, especially in the presence of photosensitizers.
Oxidation	Susceptible	The lone pair of electrons on the nitrogen atoms makes the compound susceptible to oxidation, particularly in the presence of air or other oxidizing agents.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a typical forced degradation study to identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of **2-Methyl-2-morpholinopropan-1-amine** under various stress conditions.

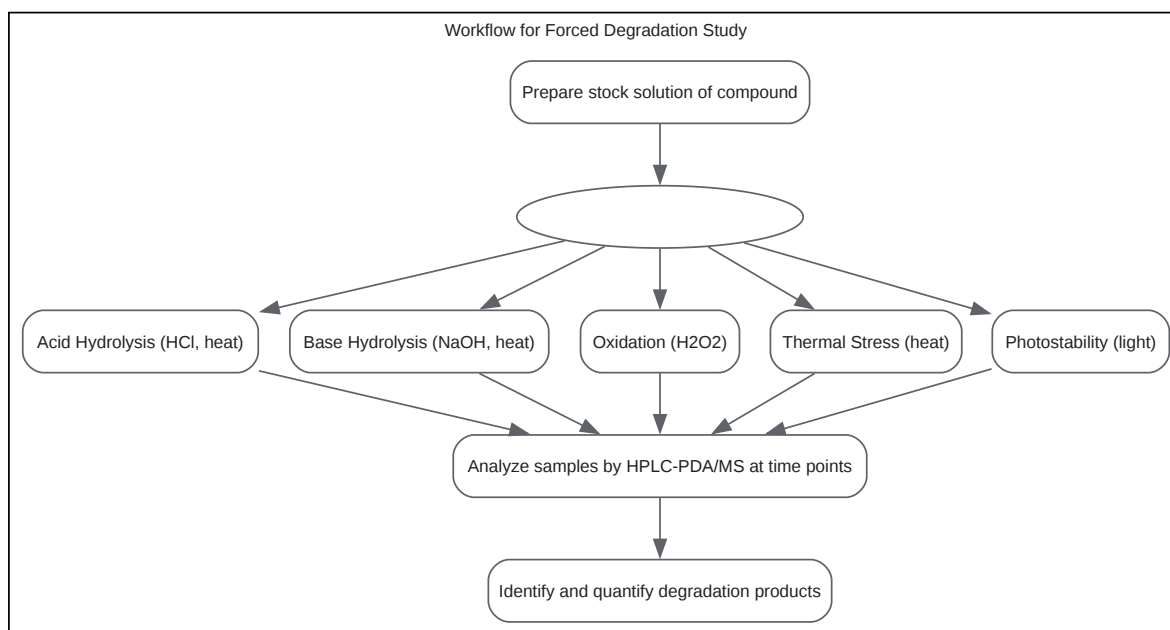
Materials:

- **2-Methyl-2-morpholinopropan-1-amine**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled ovens
- Photostability chamber
- HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

- **Sample Preparation:** Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).
- **Acid Hydrolysis:** Treat the sample solution with HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C) for a specified time.
- **Base Hydrolysis:** Treat the sample solution with NaOH (e.g., 0.1 M) and heat at a controlled temperature.
- **Oxidative Degradation:** Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.
- **Thermal Degradation:** Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) in an oven.

- **Photostability:** Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.
- **Analysis:** At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a suitable HPLC-PDA/MS method. The method should be capable of separating the parent compound from all degradation products.
- **Data Evaluation:** Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.



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Caption: Forced Degradation Study Workflow.

Conclusion

While specific, quantitative data on the solubility and stability of **2-Methyl-2-morpholinopropan-1-amine** are not readily available in the public domain, its chemical structure provides a basis for predicting its behavior. It is expected to be highly soluble in polar solvents and is known to be sensitive to air. For researchers and drug development professionals, empirical determination of these properties is essential. The generalized experimental protocols and workflows provided in this guide offer a robust framework for conducting such studies, enabling the generation of reliable data to support the development and application of this compound.

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References

- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C₈H₁₈N₂O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
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